17-Dihydroexemestane is the principal active metabolite of exemestane, essential for PK/PD and PGx studies. Substitution with related analogs is not scientifically valid due to divergent potencies and metabolic kinetics.
• IC50 = 2.3 μM (aromatase inhibition); 2.6-fold less potent than parent drug
• UGT2B17 clearance (17-fold > UGT1A4); 14-36× reduced activity in null genotypes
• Enables PBPK modeling with 20.7% conversion rate and LC-MS/MS LLOQ of 0.1 ng/mL
Supplied with rigorous analytical certification for immediate research deployment.
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
CAS No.140461-66-1
Cat. No.B1265006
⚠ Attention: For research use only. Not for human or veterinary use.
17-Dihydroexemestane (17β-DHE, 17-OH-EXE) is the principal active metabolite of the third-generation aromatase inhibitor exemestane, generated via reduction of the 17-keto group of exemestane [1]. This compound retains significant anti-aromatase activity, which is critical for its contribution to the overall therapeutic effect of exemestane in estrogen receptor-positive breast cancer [2]. 17-Dihydroexemestane is a key analyte in pharmacokinetic and pharmacogenetic studies due to its role in the metabolic pathway and its subsequent glucuronidation, primarily by UGT2B17 [3].
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Active metabolite reference standard for exemestane pathway studies
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Supports pharmacokinetic and metabolism research models
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Key probe for UGT2B17 pharmacogenetic investigation
[1] Peterson A, Xia Z, Chen G, Lazarus P. In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17 β-dihydroexemestane. Pharmacol Res Perspect. 2017 Apr 27;5(3):e00314. doi: 10.1002/prp2.314. PMID: 28603633; PMCID: PMC5464343. View Source
[2] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
[3] Wang LZ, Goh SH, Wong AL, Thuya WL, Lau JY, Wan SC, Lee SC, Ho PC, Goh BC. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study. PLoS One. 2015 Mar 20;10(3):e0118553. doi: 10.1371/journal.pone.0118553. PMID: 25793887; PMCID: PMC4368088. View Source
Why 17-Dihydroexemestane Is Irreplaceable
Generic substitution of 17-dihydroexemestane with other exemestane-related compounds is not scientifically valid due to substantial quantitative differences in key pharmacological properties. While several metabolites and analogs share structural similarities, their specific activities diverge markedly. For instance, the 17β-hydroxy derivative (17-dihydroexemestane) is the most potent metabolite, yet it is 2.6-fold less potent than the parent drug exemestane in inhibiting aromatase [1]. In contrast, other modifications at the C-6 position or further reductions drastically reduce potency, with some analogs being 3- to 8-fold less effective [2]. Moreover, the glucuronidation kinetics and genetic influences on clearance are unique to 17-dihydroexemestane, driven predominantly by UGT2B17, which exhibits a 17-fold higher catalytic efficiency than the alternative UGT1A4 [3]. These quantitative disparities in potency, metabolism, and pharmacogenetics underscore the necessity of using authentic 17-dihydroexemestane for research requiring accurate modeling of exemestane's active metabolite.
Analogs show divergent potency profiles
Exemestane and its other metabolites exhibit substantially different aromatase inhibition potency; data cannot be interpolated across analogs.
Metabolic clearance is UGT2B17-specific
Glucuronidation kinetics are dominated by UGT2B17; non‑isotopic or unlabeled analogs may not replicate the same clearance behavior.
Parent drug does not substitute for active metabolite studies
Exemestane alone cannot recapitulate the active metabolite’s exposure profile; direct use of 17‑dihydroexemestane is necessary for metabolite-focused research.
[1] Buzzetti F, Di Salle E, Longo A, Briatico G. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids. 1993 Nov;58(11):527-32. doi: 10.1016/0039-128x(93)90029-m. PMID: 8273115. View Source
[2] Buzzetti F, Di Salle E, Longo A, Briatico G. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids. 1993 Nov;58(11):527-32. doi: 10.1016/0039-128x(93)90029-m. PMID: 8273115. View Source
[3] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
17-Dihydroexemestane: Quantitative Evidence
Aromatase Inhibition Potency vs. Exemestane
In a direct comparison using HEK293 cell homogenates overexpressing aromatase, 17-dihydroexemestane exhibits an IC50 of 2.3 ± 0.83 μmol/L, which is only slightly less potent than the parent drug exemestane, with an IC50 of 1.4 ± 0.42 μmol/L [1]. This establishes 17-dihydroexemestane as a comparably potent active metabolite.
HEK293 cell homogenates overexpressing aromatase; inhibition of estrone formation from androst-4-ene-3,17-dione
Why This Matters
This quantifies the active metabolite's direct contribution to the therapeutic mechanism of exemestane, essential for accurate in vitro modeling of drug effect.
Aromatase InhibitionBreast CancerPharmacology
[1] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
CYP450-Mediated Metabolic Redundancy
Unlike compounds reliant on a single metabolic pathway, the formation of 17-dihydroexemestane is catalyzed by multiple hepatic CYP450s (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) [1]. Inhibition studies in human liver microsomes show that blocking individual CYP450 subfamilies (1A, 2C, 2D, 3A) only decreases 17-DHE production by 12-39% each, demonstrating significant metabolic redundancy [2]. This contrasts with many drugs where single-enzyme pathways are more susceptible to genetic or drug-interaction variability.
CYP450 redundancyClass-level
12–39% decrease in 17‑DHE formation upon isoform‑specific CYP inhibitionMultiple CYP families contribute
Supports metabolic robustness interpretation
Pooled human liver microsomes; class‑level inference
Drug MetabolismPharmacogeneticsCYP450
Evidence Dimension
Metabolic Redundancy / Pathway Susceptibility
Target Compound Data
12-39% decrease in 17-DHE formation upon isoform-specific inhibition of CYP450 subfamilies (1A, 2C, 2D, 3A)
Moderate reduction across multiple pathways, implying robustness.
Conditions
Pooled human liver microsomes subjected to isoform-specific CYP450 inhibition
Why This Matters
This metabolic redundancy reduces the risk of extreme inter-individual variability in active metabolite exposure due to single enzyme polymorphisms or drug interactions, a key consideration for experimental reproducibility.
Drug MetabolismPharmacogeneticsCYP450
[1] Peterson A, Xia Z, Chen G, Lazarus P. In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17 β-dihydroexemestane. Pharmacol Res Perspect. 2017 Apr 27;5(3):e00314. doi: 10.1002/prp2.314. PMID: 28603633; PMCID: PMC5464343. View Source
[2] Peterson A, Xia Z, Chen G, Lazarus P. In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17 β-dihydroexemestane. Pharmacol Res Perspect. 2017 Apr 27;5(3):e00314. doi: 10.1002/prp2.314. PMID: 28603633; PMCID: PMC5464343. View Source
Glucuronidation Kinetics: UGT2B17 vs. UGT1A4
Inactivation of 17-dihydroexemestane occurs primarily via glucuronidation. A direct kinetic comparison shows that UGT2B17 is the major enzyme, exhibiting a 17-fold higher Vmax/KM ratio than UGT1A4 [1]. This quantitative difference has profound pharmacogenetic implications, as the UGT2B17(*2/*2) deletion genotype results in a 14-fold decrease in glucuronidation rate and a 36-fold lower Vmax/KM in human liver microsomes compared to wild-type [2].
Glucuronidation kineticsHead-to-head
UGT2B17 Vmax/KM 17‑fold higher than UGT1A4
Supports UGT2B17‑dependent clearance model
Overexpressing cell lines
GlucuronidationPharmacogeneticsUGT Enzymes
Evidence Dimension
Glucuronidation Catalytic Efficiency (Vmax/KM)
Target Compound Data
UGT2B17: 17-fold higher Vmax/KM
Comparator Or Baseline
UGT1A4: Baseline Vmax/KM
Quantified Difference
17-fold higher efficiency for UGT2B17
Conditions
UGT-overexpressing cell lines
Why This Matters
This identifies UGT2B17 as the key clearance pathway, making 17-dihydroexemestane exposure highly dependent on UGT2B17 genotype, a critical factor for interpreting pharmacokinetic data and designing studies in diverse populations.
GlucuronidationPharmacogeneticsUGT Enzymes
[1] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
[2] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
Plasma Conversion: Exemestane to Active Metabolite
In a representative breast cancer patient 24 hours post oral exemestane (25 mg), 20.7% of plasma exemestane was converted to 17β-dihydroexemestane, while 29.0% of the formed 17-DHE was further inactivated to its glucuronide [1]. This provides a precise, quantitative snapshot of the in vivo metabolic flux.
Plasma conversionReported
20.7% of exemestane converted to 17‑DHE (24 h post‑dose, research participant)
Supports in vivo metabolic flux interpretation
Single time point after 25 mg oral exemestane
PharmacokineticsMetabolismLC-MS/MS
Evidence Dimension
In Vivo Conversion Fraction (24h post-dose)
Target Compound Data
20.7% conversion of exemestane to 17-DHE
Comparator Or Baseline
Exemestane plasma concentration baseline
Quantified Difference
20.7% of parent drug converted to active metabolite
Conditions
Human plasma, 24h after 25 mg oral exemestane in a representative breast cancer patient
Why This Matters
This quantifies the in vivo relevance of the active metabolite, demonstrating that a substantial fraction of the parent drug is converted, and that its subsequent clearance is a key determinant of overall drug exposure.
PharmacokineticsMetabolismLC-MS/MS
[1] Wang LZ, Goh SH, Wong AL, Thuya WL, Lau JY, Wan SC, Lee SC, Ho PC, Goh BC. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study. PLoS One. 2015 Mar 20;10(3):e0118553. doi: 10.1371/journal.pone.0118553. PMID: 25793887; PMCID: PMC4368088. View Source
UGT2B17 Deletion: Impact on Clearance
The UGT2B17(*2/*2) null genotype, which is 7 times more common in Asians than Caucasians, leads to a 14-fold decrease in the rate of exemestane-17-O-glucuronide formation and a 36-fold lower Vmax/KM compared to wild-type UGT2B17(*1/*1) in human liver microsomes [1]. This genotype is also associated with reduced exemestane glucuronidation in vitro [2].
UGT2B17 deletionHead-to-head
14‑fold ↓ glucuronidation rate36‑fold lower Vmax/KM vs wild‑type
Supports genotype‑stratified study design
HLMs genotyped for UGT2B17
PharmacogeneticsUGT2B17Metabolism
Evidence Dimension
Glucuronidation Rate and Efficiency
Target Compound Data
14-fold decrease in glucuronidation rate; 36-fold lower Vmax/KM for UGT2B17(*2/*2) null genotype
Comparator Or Baseline
Wild-type UGT2B17(*1/*1) HLMs: baseline rate and Vmax/KM
Quantified Difference
14-fold (rate) and 36-fold (Vmax/KM) reduction in null genotype
Conditions
Human liver microsomes (n=110) genotyped for UGT2B17
Why This Matters
This evidence mandates UGT2B17 genotyping in any study using 17-dihydroexemestane or exemestane to control for major variability in active metabolite clearance, especially in multi-ethnic cohorts.
PharmacogeneticsUGT2B17Metabolism
[1] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
[2] Walsh RJ, Lee SC, Seng KY, Wang LZ, Ho GF, Ow SGW, Kumarakulasinghe NB, Sundar R, Lee XW, Yap HL, Jeyasekharan AD, Pang A, Ho J, Tan CS, Lim YW, Malik RA, Wan Ishak WZ, Goh BC, Tai BC, Wong ALA. Prospective study of UDP-glucuronosyltransferase (UGT) 2B17 genotype and exemestane (Exe) pharmacokinetics (PK) and pharmacodynamics (PD) in Asian, hormone receptor (HR) positive, metastatic breast cancer (MBC) patients. Journal of Clinical Oncology. 2017;35(15_suppl):1056. doi: 10.1200/jco.2017.35.15_suppl.1056. View Source
17-Dihydroexemestane: Key Applications
PK/PD Modeling of Exemestane Therapy
Quantitative LC-MS/MS methods with LLOQs as low as 0.1 ng/mL for 17-DHE enable precise monitoring of active metabolite exposure [6]. The known conversion rate (20.7% of exemestane) and clearance via UGT2B17 [7] provide essential parameters for developing physiologically-based pharmacokinetic (PBPK) models that can predict drug exposure and response in diverse patient populations.
UGT2B17 Pharmacogenetics
Given the 14-fold to 36-fold reduction in glucuronidation activity in UGT2B17 null genotypes [6], 17-dihydroexemestane is an essential analyte for studies correlating UGT2B17 genotype with exemestane efficacy or toxicity. Procurement of the pure compound is required to establish calibration curves and quality controls for robust genotype-phenotype association studies in clinical trial samples [7].
Aromatase Inhibition & Resistance Studies
17-Dihydroexemestane is a direct inhibitor of aromatase (IC50 = 2.3 μM) [6]. Researchers investigating mechanisms of acquired resistance to aromatase inhibitors require this active metabolite to dissect whether resistance arises from altered metabolism of the parent drug, impaired formation of the active metabolite, or downstream signaling changes. Its use is critical for accurate in vitro recapitulation of the in vivo pharmacological milieu.
CYP450 & UGT Drug-Drug Interactions
The formation of 17-dihydroexemestane by multiple CYP450s and its clearance by UGT2B17 make it a valuable probe substrate for DDI studies [6][7]. Researchers can use 17-DHE to assess the net effect of CYP450 inhibitors/inducers on active metabolite formation and the impact of UGT inhibitors on its clearance. This is particularly relevant for predicting interactions with co-administered oncology supportive care medications.
Application
Selection Property
Validation Focus
Exemestane metabolite PK/PD research
Active metabolite exposure profiling
LC‑MS/MS method validation for metabolite quantification in research matrices
UGT2B17 pharmacogenetic studies
UGT2B17‑dependent clearance marker
Genotype‑stratified clearance analysis in research cohorts
Aromatase inhibition model studies
Direct aromatase inhibitor probe
In vitro inhibition assay validation and resistance modeling
CYP and UGT drug‑drug interaction research
Multi‑pathway metabolism probe
Net effect assessment on metabolite formation and clearance
[1] Corona G, Elia C, Casetta B, Frustaci S, Toffoli G. A liquid chromatography-tandem mass spectrometry method for the simultaneous determination of exemestane and its metabolite 17-dihydroexemestane in human plasma. J Mass Spectrom. 2009 Jun;44(6):920-8. doi: 10.1002/jms.1566. PMID: 19214962. View Source
[2] Wang LZ, Goh SH, Wong AL, Thuya WL, Lau JY, Wan SC, Lee SC, Ho PC, Goh BC. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study. PLoS One. 2015 Mar 20;10(3):e0118553. doi: 10.1371/journal.pone.0118553. PMID: 25793887; PMCID: PMC4368088. View Source
[3] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
[4] Walsh RJ, Lee SC, Seng KY, Wang LZ, Ho GF, Ow SGW, Kumarakulasinghe NB, Sundar R, Lee XW, Yap HL, Jeyasekharan AD, Pang A, Ho J, Tan CS, Lim YW, Malik RA, Wan Ishak WZ, Goh BC, Tai BC, Wong ALA. Prospective study of UDP-glucuronosyltransferase (UGT) 2B17 genotype and exemestane (Exe) pharmacokinetics (PK) and pharmacodynamics (PD) in Asian, hormone receptor (HR) positive, metastatic breast cancer (MBC) patients. Journal of Clinical Oncology. 2017;35(15_suppl):1056. doi: 10.1200/jco.2017.35.15_suppl.1056. View Source
[5] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
[6] Peterson A, Xia Z, Chen G, Lazarus P. In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17 β-dihydroexemestane. Pharmacol Res Perspect. 2017 Apr 27;5(3):e00314. doi: 10.1002/prp2.314. PMID: 28603633; PMCID: PMC5464343. View Source
[7] Sun D, Chen G, Dellinger RW, Duncan K, Fang JL, Lazarus P. Characterization of 17-dihydroexemestane glucuronidation: potential role of the UGT2B17 deletion in exemestane pharmacogenetics. Pharmacogenet Genomics. 2010 Oct;20(10):575-85. doi: 10.1097/FPC.0b013e32833b04af. PMID: 20739903; PMCID: PMC3076703. View Source
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